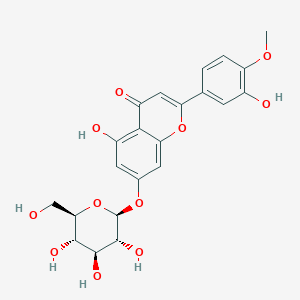

Diosmetin 7-O-beta-D-glucopyranoside

Vue d'ensemble

Description

L’Ériodictyol, également connu sous le nom d’ériodictyol, est un flavonoïde appartenant à la sous-classe des flavanones. Il est abondamment présent dans diverses plantes médicinales, agrumes et légumes. Ce composé est connu pour ses bienfaits potentiels pour la santé, notamment ses propriétés antioxydantes, anti-inflammatoires, anticancéreuses, neuroprotectrices, cardioprotectrices, antidiabétiques, anti-obésité et hépatoprotectrices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Ériodictyol peut être synthétisé par différentes méthodes. Une méthode courante implique l’utilisation de micro-organismes modifiés génétiquement. Par exemple, Escherichia coli peut être modifiée génétiquement pour produire de l’ériodictyol à partir de substrats carbonés simples comme le D-glucose. Cette méthode implique deux souches d’E. coli : l’une pour la synthèse de l’acide p-coumarique à partir du D-glucose et l’autre pour la synthèse de l’ériodictyol à partir de l’acide p-coumarique .

Une autre méthode implique l’utilisation de Corynebacterium glutamicum, qui peut produire de l’ériodictyol directement à partir de la tyrosine. Cette méthode implique l’optimisation du module biosynthétique de la naringénine, l’intermédiaire en amont de la production d’ériodictyol, et l’introduction de gènes pour la synthèse de l’ériodictyol à partir de la naringénine .

Méthodes de production industrielle

La production industrielle de l’ériodictyol implique souvent l’extraction de sources naturelles telles que les plantes médicinales, les agrumes et les légumes. L’extraction assistée par ultrasons est une méthode utilisée pour extraire l’ériodictyol des feuilles de plantes .

Analyse Des Réactions Chimiques

Types de réactions

L’Ériodictyol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’ériodictyol peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé.

Applications De Recherche Scientifique

L’Ériodictyol a de nombreuses applications en recherche scientifique en raison de ses diverses propriétés pharmacologiques. Il a été étudié pour son utilisation potentielle dans le traitement de diverses maladies et affections, notamment :

Antioxydant : L’Ériodictyol a montré qu’il protégeait les cellules du stress oxydatif en éliminant les radicaux libres.

Anti-inflammatoire : Il peut moduler les cytokines pro-inflammatoires et réduire l’inflammation.

Anticancéreux : L’Ériodictyol s’est avéré inhiber la prolifération et la métastase des cellules cancéreuses et induire l’apoptose.

Cardioprotecteur : L’Ériodictyol peut protéger le cœur des dommages et améliorer la santé cardiovasculaire.

Antidiabétique : Il a été démontré qu’il améliorait la sensibilité à l’insuline et réduisait les taux de glucose sanguin.

Anti-obésité : L’Ériodictyol peut aider à la gestion du poids en modulant le métabolisme des lipides.

Hépatoprotecteur : Il protège le foie des dommages et soutient la santé du foie.

Mécanisme D'action

L’Ériodictyol exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, il active la voie Nrf2/HO-1 pour protéger les cellules du stress oxydatif . Il module également la voie P38 MAPK/GSK-3β/ZEB1 pour inhiber la migration et l’invasion du glioblastome . De plus, l’ériodictyol peut moduler les cytokines pro-inflammatoires et améliorer l’expression de la boîte de tête fourchue O1 (FOXO1) dans la polyarthrite rhumatoïde .

Comparaison Avec Des Composés Similaires

L’Ériodictyol est similaire à d’autres flavonoïdes de la sous-classe des flavanones, comme la naringénine, l’hesperétine et l’homoériodictyol. Il possède des propriétés uniques qui le distinguent de ces composés. Par exemple, l’ériodictyol s’est avéré avoir des effets antioxydants et anti-inflammatoires plus forts que la naringénine et l’hesperétine . De plus, sa capacité à moduler des voies moléculaires spécifiques, telles que les voies Nrf2/HO-1 et P38 MAPK/GSK-3β/ZEB1, en fait un composé unique avec des applications thérapeutiques potentielles .

Liste de composés similaires

- Naringénine

- Hesperétine

- Homoériodictyol

La combinaison unique de propriétés pharmacologiques de l’ériodictyol et sa capacité à moduler des voies moléculaires spécifiques en font un composé prometteur pour de futures recherches et des applications thérapeutiques potentielles.

Activité Biologique

Diosmetin 7-O-β-D-glucopyranoside, a natural flavonoid glycoside derived from plants such as Chrysanthemum morifolium, has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, particularly in cardiovascular health, anti-thrombotic properties, and antioxidant activities, supported by recent research findings.

Chemical Profile

- Molecular Formula : C22H22O11

- Molecular Weight : 462.404 g/mol

- CAS Number : 20126-59-4

- Melting Point : 253-255 °C

- Boiling Point : 803.6 ± 65.0 °C at 760 mmHg

Cardiovascular Health

Recent studies have demonstrated that Diosmetin 7-O-β-D-glucopyranoside exhibits protective effects against cardiac fibrosis, a significant pathological change in cardiovascular diseases. In a study involving mice, this compound was shown to:

- Suppress Endothelial-Mesenchymal Transformation (EndMT) : Diosmetin inhibited EndMT induced by endoplasmic reticulum (ER) stress via Src-dependent pathways, which is crucial in the progression of cardiac fibrosis .

- Reduce Collagen Accumulation : The compound effectively diminished the accumulation of collagen I and III in cardiac tissues, restoring endothelial function and morphology .

- Ameliorate ER Stress : It improved ER stress responses by modulating the expression of key proteins involved in the unfolded protein response (UPR), including GRP78 and CHOP .

Anti-Thrombotic Effects

Diosmetin 7-O-β-D-glucopyranoside has also been investigated for its anti-thrombotic properties. A study using a zebrafish model indicated that this compound, when combined with other agents like paeonol and 5-hydroxymethylfurfural, significantly alleviated arachidonic acid-induced thrombosis. The combination inhibited inflammatory reactions and the coagulation cascade, showcasing its potential as an anti-thrombotic agent .

Antioxidant Activity

The antioxidant properties of Diosmetin 7-O-β-D-glucopyranoside are notable. Research indicates that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases. The compound's ability to inhibit oxidative damage has implications for various conditions, including cancer and neurodegenerative diseases .

Study on Cardiac Fibrosis

In a controlled experiment, mice were treated with Diosmetin following isoprenaline-induced cardiac stress. Results showed:

- Decreased Fibrosis Markers : Histological analysis revealed reduced fibrotic areas in heart tissues.

- Improved Vascular Function : Diosmetin treatment restored tube formation capabilities in cardiac microvascular endothelial cells (CMECs), indicating enhanced vascular repair mechanisms .

Study on Thrombosis Prevention

A combination therapy involving Diosmetin demonstrated:

- Significant Reduction in Thrombus Formation : Quantitative PCR analyses showed normalized expression levels of genes related to coagulation and inflammation after treatment with the Diosmetin combination therapy .

Summary of Biological Activities

Propriétés

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHPOMCLBLCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-59-4 | |

| Record name | Diosmetin 7-O-beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.